molecular formula C24H20N6O3S B11268980 Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate

Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate

Cat. No.: B11268980
M. Wt: 472.5 g/mol
InChI Key: ISPFKMVEDBRSDN-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a unique structure combining pyrazolo, triazolo, and pyrazinyl moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave irradiation and catalyst-free synthesis have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H20N6O3S

Molecular Weight

472.5 g/mol

IUPAC Name

methyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H20N6O3S/c1-15-3-5-16(6-4-15)19-13-20-22-26-27-24(29(22)11-12-30(20)28-19)34-14-21(31)25-18-9-7-17(8-10-18)23(32)33-2/h3-13H,14H2,1-2H3,(H,25,31)

InChI Key

ISPFKMVEDBRSDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)C(=O)OC)C3=C2

Origin of Product

United States

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